molecular formula C18H17ClN2O3S2 B12201314 5-Chloro-2-{[2-(4-methoxyphenyl)ethyl]amino}-4-(phenylsulfonyl)-1,3-thiazole

5-Chloro-2-{[2-(4-methoxyphenyl)ethyl]amino}-4-(phenylsulfonyl)-1,3-thiazole

Cat. No.: B12201314
M. Wt: 408.9 g/mol
InChI Key: ZBRBIWUSDIYJDG-UHFFFAOYSA-N
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Description

5-Chloro-2-{[2-(4-methoxyphenyl)ethyl]amino}-4-(phenylsulfonyl)-1,3-thiazole is an organic compound that belongs to the thiazole family Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Chloro-2-{[2-(4-methoxyphenyl)ethyl]amino}-4-(phenylsulfonyl)-1,3-thiazole typically involves multiple steps. One common method includes the reaction of 2-amino-4-chlorothiazole with 4-methoxyphenethylamine under specific conditions to form the desired product. The reaction conditions often involve the use of solvents like dichloromethane and catalysts such as lutidine and 2-(1H-benzotriazole-1-yl)-1,1,3,3-tetramethylaminium tetrafluoroborate .

Industrial Production Methods

Industrial production methods for this compound are not widely documented, but they likely involve similar synthetic routes with optimizations for large-scale production. This may include the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

5-Chloro-2-{[2-(4-methoxyphenyl)ethyl]amino}-4-(phenylsulfonyl)-1,3-thiazole undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into its corresponding amines or thiols.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the thiazole ring or the phenyl groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and various halogenating agents for substitution reactions. The conditions typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or thiols.

Scientific Research Applications

5-Chloro-2-{[2-(4-methoxyphenyl)ethyl]amino}-4-(phenylsulfonyl)-1,3-thiazole has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-Chloro-2-{[2-(4-methoxyphenyl)ethyl]amino}-4-(phenylsulfonyl)-1,3-thiazole involves its interaction with specific molecular targets. The thiazole ring can participate in various binding interactions with enzymes and receptors, potentially affecting biological pathways. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Chloro-2-{[2-(4-methoxyphenyl)ethyl]amino}-4-(phenylsulfonyl)-1,3-thiazole is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

Molecular Formula

C18H17ClN2O3S2

Molecular Weight

408.9 g/mol

IUPAC Name

4-(benzenesulfonyl)-5-chloro-N-[2-(4-methoxyphenyl)ethyl]-1,3-thiazol-2-amine

InChI

InChI=1S/C18H17ClN2O3S2/c1-24-14-9-7-13(8-10-14)11-12-20-18-21-17(16(19)25-18)26(22,23)15-5-3-2-4-6-15/h2-10H,11-12H2,1H3,(H,20,21)

InChI Key

ZBRBIWUSDIYJDG-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)CCNC2=NC(=C(S2)Cl)S(=O)(=O)C3=CC=CC=C3

Origin of Product

United States

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